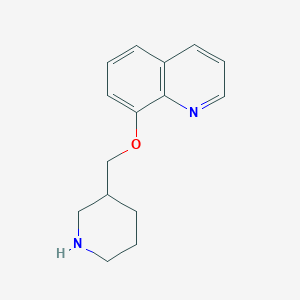

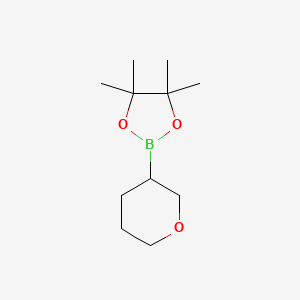

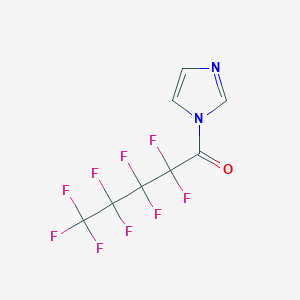

4,4,5,5-四甲基-2-(四氢-2H-吡喃-3-基)-1,3,2-二恶杂硼环丁烷

描述

INTRODUCTION 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane, also known as THP-dioxaborolane, is a synthetic organic compound with a wide range of scientific applications. It is a relatively new compound, first synthesized in 2010, and is widely used in organic chemistry and biochemistry. THP-dioxaborolane has been found to be a useful reagent for a variety of chemical reactions, and it has been used as a catalyst in the synthesis of other compounds. Additionally, it has been studied for its potential use in drug delivery systems, as well as its potential applications in the field of medicine. In SYNTHESIS METHOD THP-dioxaborolane can be synthesized using a variety of methods. The most common method is the reaction of a boronic acid and a dioxaborolane, which yields the desired compound in high yields. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. Additionally, THP-dioxaborolane can be synthesized through the reaction of an alkene and a boronic acid, which yields the desired product in moderate yields. Finally, THP-dioxaborolane can also be synthesized through a palladium-catalyzed reaction of a boronic acid and a dioxaborolane. This method yields the desired product in high yields. SCIENTIFIC RESEARCH APPLICATIONS THP-dioxaborolane has been found to be a useful reagent for a variety of chemical reactions. It has been used as a catalyst in the synthesis of other compounds, such as cyclic ethers and cyclic ketones. Additionally, THP-dioxaborolane has been used as a catalyst in the synthesis of a variety of other organic compounds, such as esters, amides, and amines. Furthermore, THP-dioxaborolane has also been studied for its potential use in drug delivery systems, as well as its potential applications in the field of medicine. MECHANISM OF ACTION The mechanism of action of THP-dioxaborolane is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which helps to facilitate the formation of covalent bonds between two molecules. Additionally, it is believed that the compound can act as a catalyst in the formation of other molecules, such as cyclic ethers and cyclic ketones. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS The biochemical and physiological effects of THP-dioxaborolane have not yet been fully studied. However, it is believed that the compound can act as a catalyst in the formation of other molecules, such as cyclic ethers and cyclic ketones, which may have a variety of biochemical and physiological effects. Additionally, THP-dioxaborolane may also have potential applications in the field of medicine, as it has been studied for its potential use in drug delivery systems. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS THP-dioxaborolane has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it can be used in a variety of reactions. Additionally, the compound is relatively stable, and it can be stored for extended periods of time without degrading. Furthermore, the compound is non-toxic, and it has a low potential for environmental contamination. However, there are also some limitations to the use of THP-dioxaborolane in laboratory experiments. The compound is relatively expensive to synthesize, and it is not as widely available as some other compounds. Additionally, the compound is not as reactive as some other compounds, which can limit its usefulness in certain reactions. FUTURE DIRECTIONS There are several potential future directions for the use of THP-dioxaborolane. The compound could be further studied for its potential use in drug delivery systems, as well as its potential applications in the field of medicine. Additionally, the compound could be studied for its potential use in the synthesis of other organic compounds, such as esters, amides, and amines. Finally, the compound could be studied for its potential use as a catalyst in the formation of other molecules, such as cyclic ethers and cyclic ketones.

科学研究应用

活细胞中 H2O2 检测

聂等人(2020 年)的一项研究重点介绍了合成一种吡咯衍生物,该衍生物包含 4,4,5,5-四甲基-2-(4-((芘-4-基氧基)甲基)苯基)-1,3,2-二恶杂硼环丁烷,对过氧化氢 (H2O2) 表现出敏感性和选择性。该化合物用于活细胞中的 H2O2 检测,展示了其在生物医学研究和诊断应用中的潜力 (聂、孙、赵、苗和倪,2020)。

结构和光谱分析

廖等人(2022 年)讨论了 4-取代吡唑衍生物的合成、表征和晶体结构,包括 DFT(密度泛函理论)研究。这项工作强调了该化合物在通过先进光谱技术了解分子结构方面的用处 (廖、刘、王和周,2022)。

纳米粒子荧光发射

菲舍尔、拜尔和梅金(2013 年)展示了使用该化合物生产具有增强亮度和发射调谐能力的纳米粒子的方法。由于其明亮而持久的荧光亮度,这些纳米粒子可用于生物成像和荧光标记 (菲舍尔、拜尔和梅金,2013)。

有机发光二极管 (OLED)

胡、日吉、杜和大和(2010 年)描述了使用 4,4,5,5-四甲基-2-(四氢-2H-吡喃-3-基)-1,3,2-二恶杂硼环丁烷合成一种蓝色荧光分子,用于 OLED 中的潜在应用。该分子的光学特性表明其作为显示技术中蓝光发射组件的材料的可行性 (胡、日吉、杜和大和,2010)。

晶体学见解

巴察诺夫等人(2012 年)研究了芘衍生物的结构多功能性,包括 4,4,5,5-四甲基-[1,3,2]二恶杂硼环丁烷。他们的工作揭示了对这些化合物的晶体结构和多态性的见解,有助于我们理解分子设计和材料特性 (巴察诺夫、霍华德、阿尔贝萨-乔维、科林斯、刘、姆哈利德、蒂博和马德,2012)。

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxan-3-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXAADPZJBSVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)

![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)

![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)

![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)